![molecular formula C15H12N2O2S B2623745 N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide CAS No. 202990-57-6](/img/structure/B2623745.png)
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their pharmaceutical and biological activity, and are used in various fields such as medicinal chemistry, biochemistry, and materials science .
Synthesis Analysis
Benzothiazoles can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions. For example, they can be synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary depending on their specific structure. They are generally stable due to their aromaticity, but as heterocycles, they have reactive sites that allow for functionalization .Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives, such as “N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide”, have been studied for their potential use in the treatment of tuberculosis . These compounds have shown promising results in inhibiting the growth of M. tuberculosis, the bacterium that causes tuberculosis .
Green Chemistry
Benzothiazoles are also being explored in the field of green chemistry . They are used in the synthesis of various compounds through environmentally friendly processes . The synthesis of benzothiazoles involves condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides .
Biological Activity
Benzothiazoles have a wide range of biological activities . They have been found to have anti-cancer, anti-bacterial, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and neuroprotective properties .
Enzyme Inhibitors
Benzothiazoles have been studied as potential enzyme inhibitors . They can interact with various enzymes in the body, potentially influencing their activity .
Fluorescence Materials and Electroluminescent Devices
Benzothiazoles are used in the creation of fluorescence materials and electroluminescent devices . Their unique chemical structure allows them to emit light when exposed to certain conditions .
Mechanism of Action
The mechanism of action of benzothiazoles can vary depending on their specific structure and the biological target they interact with. They are known to exhibit a wide range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-9H,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTZTNBPWAMWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970748 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
CAS RN |
5540-47-6 |
Source
|
Record name | N-(1,3-Benzothiazol-2-yl)-2-phenoxyethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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